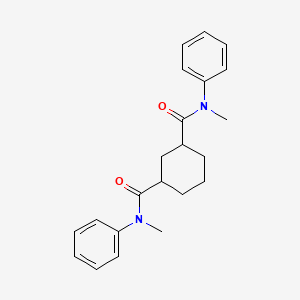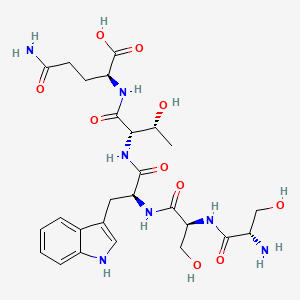
3,6-Bis(3-hexylthiophen-2-YL)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Bis(3-hexylthiophen-2-YL)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with two 3-hexylthiophen-2-yl groups at the 3 and 6 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(3-hexylthiophen-2-YL)pyridazine typically involves the coupling of 3-hexylthiophene with a pyridazine precursor. One common method is the Stille coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-carbon bonds between the thiophene and pyridazine rings . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires the use of an organotin reagent, such as trimethylstannylthiophene .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as direct arylation polymerization (DArP). This method is cost-effective and environmentally friendly, as it avoids the need for pre-activation of C-H bonds and the use of toxic reagents . The reaction conditions typically involve the use of a palladium catalyst and a base, such as cesium carbonate, in a suitable solvent like tetrahydrofuran (THF) .
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Bis(3-hexylthiophen-2-YL)pyridazine can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The hydrogen atoms on the thiophene rings can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridazine derivatives.
Substitution: Halogenated or alkylated thiophene derivatives.
Applications De Recherche Scientifique
3,6-Bis(3-hexylthiophen-2-YL)pyridazine has several scientific research applications, including:
Organic Electronics: Used as a building block for the synthesis of conjugated polymers and small molecules for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Optoelectronics: Employed in the development of light-emitting diodes (LEDs) and other optoelectronic devices due to its favorable electronic properties.
Materials Science: Investigated for its potential use in the fabrication of flexible and lightweight electronic devices.
Mécanisme D'action
The mechanism of action of 3,6-Bis(3-hexylthiophen-2-YL)pyridazine in electronic applications involves its ability to facilitate charge transport through its conjugated π-system. The thiophene rings provide a pathway for electron delocalization, while the pyridazine ring can interact with various molecular targets, enhancing the compound’s electronic properties . The molecular targets and pathways involved include interactions with electron-deficient or electron-rich species, which can modulate the compound’s conductivity and optoelectronic behavior .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Bis(5-bromo-3-hexylthiophen-2-yl)pyridazine: Similar structure but with bromine substituents on the thiophene rings.
2,5-Dihexadecyl-3,6-bis(5-(3-hexylthiophen-2-yl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: A diketopyrrolopyrrole derivative with similar thiophene substituents.
Uniqueness
3,6-Bis(3-hexylthiophen-2-YL)pyridazine is unique due to its specific substitution pattern, which provides a balance between solubility and electronic properties. The hexyl groups enhance solubility in organic solvents, while the thiophene and pyridazine rings contribute to its electronic and optoelectronic properties .
Propriétés
Numéro CAS |
872090-17-0 |
|---|---|
Formule moléculaire |
C24H32N2S2 |
Poids moléculaire |
412.7 g/mol |
Nom IUPAC |
3,6-bis(3-hexylthiophen-2-yl)pyridazine |
InChI |
InChI=1S/C24H32N2S2/c1-3-5-7-9-11-19-15-17-27-23(19)21-13-14-22(26-25-21)24-20(16-18-28-24)12-10-8-6-4-2/h13-18H,3-12H2,1-2H3 |
Clé InChI |
GAWDXHDIVBCNGQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=C(SC=C1)C2=NN=C(C=C2)C3=C(C=CS3)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cyclohexyl[4'-(dimethylamino)[1,1'-biphenyl]-2-yl]methanone](/img/structure/B14182865.png)

![[Anthracene-9,10-diyldi(ethene-2,1-diyl)]bis(triphenylsilane)](/img/structure/B14182879.png)

![(4R)-4-Ethyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]-1,3-oxazolidin-2-one](/img/structure/B14182883.png)
![4-[(Propylcarbamothioyl)amino]benzene-1-sulfonic acid](/img/structure/B14182891.png)

![1H-Pyrrolo[2,3-b]pyridine, 5-(3-azetidinyl)-1-[[3-(difluoromethoxy)phenyl]sulfonyl]-](/img/structure/B14182918.png)

![3-(4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)prop-2-en-1-ol](/img/structure/B14182934.png)



